2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776334
InChI: InChI=1S/C17H18N4O/c1-17(2,3)16(22)19-12-6-7-13-14(9-12)21-15(20-13)11-5-4-8-18-10-11/h4-10H,1-3H3,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C17H18N4O
Molecular Weight: 294.35 g/mol

2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide

CAS No.:

Cat. No.: VC14776334

Molecular Formula: C17H18N4O

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide -

Specification

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
IUPAC Name 2,2-dimethyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)propanamide
Standard InChI InChI=1S/C17H18N4O/c1-17(2,3)16(22)19-12-6-7-13-14(9-12)21-15(20-13)11-5-4-8-18-10-11/h4-10H,1-3H3,(H,19,22)(H,20,21)
Standard InChI Key SPFJNCSVCHDCHS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3

Introduction

2,2-Dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzimidazole moiety linked to a pyridine ring, along with a dimethyl group at the 2-position of the propanamide chain. The molecular formula of this compound is C17H18N4O, with a molecular weight of 294.35 g/mol .

Synthesis

The synthesis of 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions to maximize yield and purity. Common methods include condensation reactions and coupling reactions, often carried out in solvents like dimethylformamide or dimethyl sulfoxide.

Biological Activities and Potential Applications

Compounds featuring benzimidazole and pyridine moieties often exhibit significant biological activities, including antifungal, anticancer, and antimicrobial properties. The unique combination of these functionalities in 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide positions it as a potential candidate for both medicinal and agricultural applications.

Biological ActivityPotential Application
AntimicrobialInfection treatment
AnticancerOncology
AntifungalFungal infection treatment

Interaction Studies

Understanding how 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide interacts with biological systems is crucial for advancing its clinical applications. Interaction studies involve analyzing the compound's effects on specific molecular targets and pathways, which can provide insights into its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural characteristics with 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide. For example, 2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide also features a benzimidazole and pyridine structure but with dichloro substitutions, enhancing its biological activity in oncology. Another compound, 2-[4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]-5-pyridin-3-yl-1,3,4-oxadiazole, incorporates an oxadiazole ring, which may confer different pharmacological properties .

CompoundStructureBiological Activity
1H-BenzimidazoleSimple benzimidazoleAntifungal, anticancer
Pyridine derivativesVarious pyridine structuresAntimicrobial
Benzamide derivativesBenzamide-based structuresAnalgesic, anti-inflammatory

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